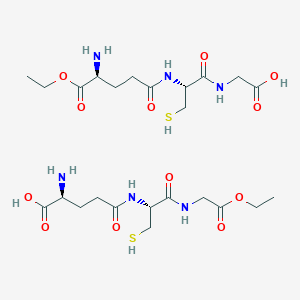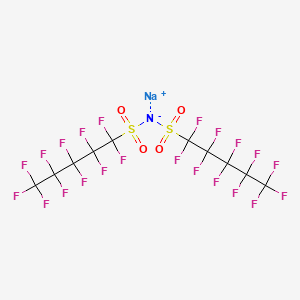
Sodium bis((perfluoropentyl)sulfonyl)amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium bis((perfluoropentyl)sulfonyl)amide is a chemical compound known for its unique properties and applications It is characterized by the presence of perfluorinated sulfonyl groups, which impart distinct chemical and physical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium bis((perfluoropentyl)sulfonyl)amide typically involves the reaction of perfluoropentyl sulfonyl chloride with sodium amide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C5F11SO2Cl+NaNH2→C5F11SO2NNaSO2C5F11
The reaction is usually conducted in an inert atmosphere to prevent any side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: Sodium bis((perfluoropentyl)sulfonyl)amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives.
Aplicaciones Científicas De Investigación
Sodium bis((perfluoropentyl)sulfonyl)amide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonyl derivatives.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mecanismo De Acción
The mechanism of action of sodium bis((perfluoropentyl)sulfonyl)amide involves its interaction with various molecular targets. The compound can form strong bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The perfluorinated sulfonyl groups enhance the compound’s stability and reactivity, making it a potent inhibitor in biochemical assays.
Comparación Con Compuestos Similares
Sodium bis(trifluoromethanesulfonyl)imide: Known for its use in ionic liquids and as a catalyst in organic synthesis.
Lithium bis((perfluoropentyl)sulfonyl)amide: Similar structure but different cation, used in battery electrolytes.
Uniqueness: Sodium bis((perfluoropentyl)sulfonyl)amide is unique due to its specific perfluorinated structure, which imparts distinct chemical properties such as high thermal stability, low reactivity with water, and strong electron-withdrawing effects. These properties make it particularly useful in applications requiring high stability and reactivity.
Propiedades
Fórmula molecular |
C10F22NNaO4S2 |
|---|---|
Peso molecular |
703.2 g/mol |
Nombre IUPAC |
sodium;bis(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)azanide |
InChI |
InChI=1S/C10F22NO4S2.Na/c11-1(12,3(15,16)7(23,24)25)5(19,20)9(29,30)38(34,35)33-39(36,37)10(31,32)6(21,22)2(13,14)4(17,18)8(26,27)28;/q-1;+1 |
Clave InChI |
DXEOJJPJMKXCAV-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(F)(F)F)(F)F)(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



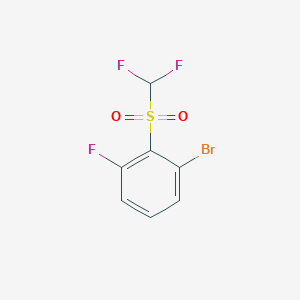
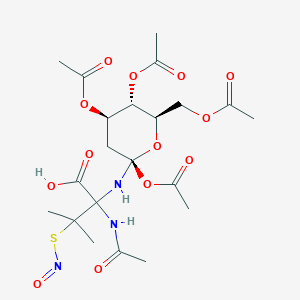
![[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] methanol](/img/structure/B12853458.png)

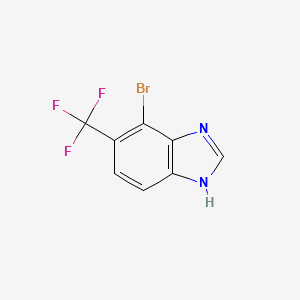
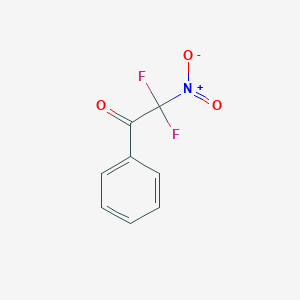
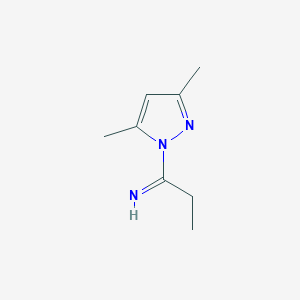
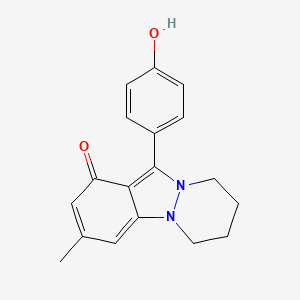
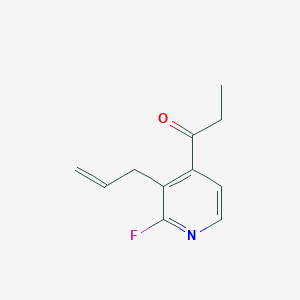
![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride](/img/structure/B12853504.png)


